(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)-(2-methoxy-ethyl)-amine
Description
(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)-(2-methoxy-ethyl)-amine is a complex organic compound that belongs to the class of quinoline derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Properties
IUPAC Name |
N-(2-methoxyethyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O.ClH/c1-18-10-9-16-15-11-5-2-3-7-13(11)17-14-8-4-6-12(14)15;/h2-3,5,7H,4,6,8-10H2,1H3,(H,16,17);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTPAVWDHNSDLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C2CCCC2=NC3=CC=CC=C31.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49643089 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)-(2-methoxy-ethyl)-amine typically involves a multi-step process. One common method includes the condensation of 2,3-dihydro-1H-cyclopenta[b]quinoline with 2-methoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)-(2-methoxy-ethyl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Saturated quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, (2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)-(2-methoxy-ethyl)-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is crucial for nerve function .
Medicine
In medicinal chemistry, this compound is being investigated for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases like Alzheimer’s disease .
Industry
In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)-(2-methoxy-ethyl)-amine involves its interaction with specific molecular targets, such as enzymes. For instance, its inhibition of acetylcholinesterase is achieved through binding to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission .
Comparison with Similar Compounds
Similar Compounds
Tacrine: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Donepezil: A widely used acetylcholinesterase inhibitor with a different chemical structure.
Galantamine: A natural product-based acetylcholinesterase inhibitor.
Uniqueness
(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)-(2-methoxy-ethyl)-amine is unique due to its specific structural features, which confer distinct binding properties and biological activities compared to other acetylcholinesterase inhibitors. Its potential for selective inhibition and lower side effects makes it a promising candidate for further research and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
